molecular formula C33H31BrClN3O5S B3879816 Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3879816
M. Wt: 697.0 g/mol
InChI Key: DUFBWWIEBHYTLF-PKAZHMFMSA-N
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Description

Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the bromo, chloro, and methoxy substituents via electrophilic aromatic substitution.
  • Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of efficient catalysts to speed up the reactions.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromo and chloro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents. Examples include:

  • Compounds with different halogen substituents (e.g., fluorine, iodine).
  • Compounds with different alkoxy groups (e.g., ethoxy, propoxy).
  • Compounds with different aromatic substituents (e.g., phenyl, naphthyl).

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-2-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BrClN3O5S/c1-6-42-32(40)28-19(2)36-33-38(29(28)22-9-13-24(14-10-22)37(3)4)31(39)27(44-33)17-21-15-25(34)30(26(16-21)41-5)43-18-20-7-11-23(35)12-8-20/h7-17,29H,6,18H2,1-5H3/b27-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFBWWIEBHYTLF-PKAZHMFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=CC=C(C=C5)Cl)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC5=CC=C(C=C5)Cl)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-2-({3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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